Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)-
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Overview
Description
Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)- is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a diphenylmethylene group at the 4-position and a methylsulfonyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)- typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic or basic conditions.
Introduction of the Diphenylmethylene Group: The diphenylmethylene group can be introduced via a condensation reaction between the piperidine ring and benzophenone derivatives in the presence of a strong base like sodium hydride.
Addition of the Methylsulfonyl Group: The methylsulfonyl group can be added through a sulfonation reaction using reagents such as methylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to reduce the diphenylmethylene group to a diphenylmethyl group.
Substitution: The compound can undergo nucleophilic substitution reactions where the methylsulfonyl group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, triethylamine, dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Diphenylmethyl derivatives.
Substitution: Amino or thiol-substituted piperidine derivatives.
Scientific Research Applications
Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)- has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)-
- Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)-
- Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)-
Uniqueness
Piperidine, 4-(diphenylmethylene)-1-(methylsulfonyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
916976-31-3 |
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Molecular Formula |
C19H21NO2S |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
4-benzhydrylidene-1-methylsulfonylpiperidine |
InChI |
InChI=1S/C19H21NO2S/c1-23(21,22)20-14-12-18(13-15-20)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11H,12-15H2,1H3 |
InChI Key |
ISSUWPWCKAHCNI-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(=C(C2=CC=CC=C2)C3=CC=CC=C3)CC1 |
Origin of Product |
United States |
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